Ethyl 3-propylpiperidine-3-carboxylate
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Overview
Description
Ethyl 3-propylpiperidine-3-carboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by an ethyl ester group attached to the piperidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-propylpiperidine-3-carboxylate typically involves the reaction of piperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-propylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 3-propylpiperidine-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-propylpiperidine-3-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to fit into active sites of target molecules, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 3-propylpiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:
Ethyl piperidine-3-carboxylate: Similar structure but lacks the propyl group, leading to different chemical and biological properties.
Methyl piperidine-3-carboxylate: Contains a methyl group instead of an ethyl group, resulting in variations in reactivity and application.
Piperidine-3-carboxylic acid: The parent compound without esterification, used as a precursor in various synthetic routes.
Biological Activity
Ethyl 3-propylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, antifungal, antiviral properties, and potential applications in drug development, supported by data tables and recent research findings.
- Molecular Formula: C₁₁H₁₅N₁O₂
- Molecular Weight: 227.77 g/mol
- Melting Point: 143-146 °C
- Solubility: Soluble in water and organic solvents (methanol, ethanol, acetonitrile)
This compound exhibits its biological activity through the inhibition of specific enzymes and receptor sites in pathogens. This modulation affects various biochemical pathways, contributing to its antimicrobial and antiviral effects. Detailed studies are ongoing to elucidate these mechanisms further .
Antibacterial Activity
This compound has demonstrated notable antibacterial properties against several Gram-positive and Gram-negative bacteria.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Bacillus subtilis | 75 µg/mL |
The compound's ability to inhibit bacterial growth is comparable to standard antibiotics such as ampicillin .
Antifungal Activity
Research indicates that this compound also possesses antifungal properties, showing effectiveness against common fungal pathogens.
Fungi | MIC |
---|---|
Candida albicans | 200 µg/mL |
Aspergillus niger | 150 µg/mL |
These findings suggest potential applications in treating fungal infections .
Antiviral Activity
This compound has been evaluated for antiviral properties, particularly against viruses like SARS-CoV. Preliminary studies indicate that it may act as an inhibitor of viral replication through interference with viral proteases .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results showed significant inhibition against both bacterial and fungal strains, suggesting its potential as a therapeutic agent . -
Antiviral Mechanism Investigation :
In vitro studies demonstrated that this compound could inhibit the activity of viral proteases essential for viral replication. This positions the compound as a candidate for further development in antiviral therapies .
Toxicity and Safety Profile
The toxicity profile of this compound indicates low toxicity levels in both animal and human studies. Safety measures are recommended during handling, including the use of personal protective equipment and proper waste disposal techniques .
Future Directions
Research is ongoing to explore the antioxidant and anticancer properties of this compound. Its enzyme inhibition capabilities may offer new avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Properties
IUPAC Name |
ethyl 3-propylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-6-11(10(13)14-4-2)7-5-8-12-9-11/h12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPDJKVOEZQFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCNC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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